1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea
Description
The compound 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea is a urea derivative featuring two distinct pyrrolidinone moieties. Key structural elements include:
- A 3-fluorophenyl group attached to the 5-oxopyrrolidin-3-yl ring.
- A 3-(2-oxopyrrolidin-1-yl)propyl chain linked via the urea nitrogen.
Crystallographic analysis of this compound likely employs the SHELX software suite, particularly SHELXL for refinement and SHELXS/SHELXD for structure solution, given its dominance in small-molecule crystallography . The nonplanar conformations of the pyrrolidinone rings can be quantitatively described using Cremer-Pople puckering parameters (amplitude q and phase angle φ), which are critical for comparing ring geometries with analogs .
Properties
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3/c19-13-4-1-5-15(10-13)23-12-14(11-17(23)25)21-18(26)20-7-3-9-22-8-2-6-16(22)24/h1,4-5,10,14H,2-3,6-9,11-12H2,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIHCWRJTMFMQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyrrolidinone Ring: The initial step might involve the synthesis of the pyrrolidinone ring through a cyclization reaction.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Urea Moiety: The final step could involve the reaction of an amine with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs can be categorized based on modifications to its core components:
| Compound Class | Key Structural Variation | Impact on Properties |
|---|---|---|
| Fluorophenyl Ureas | 3-Fluorophenyl vs. other aryl groups | Enhanced lipophilicity, metabolic stability |
| Pyrrolidinone Derivatives | Substituents on pyrrolidinone rings | Altered ring puckering and dipole moments |
| Linker-Modified Ureas | Propyl chain length/heteroatoms | Solubility, conformational flexibility |
Example 1: 1-(1-Phenyl-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea
- Difference : Replacement of 3-fluorophenyl with phenyl.
- Effect : Reduced electron-withdrawing effects, lowering metabolic resistance compared to the fluorinated analog.
Example 2: 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(morpholin-1-yl)ethyl)urea
Ring Puckering Analysis
The pyrrolidinone rings in the compound exhibit nonplanar conformations. Using Cremer-Pople parameters (Table 1), comparisons with analogs reveal how substituents influence puckering:
Table 1: Puckering Parameters for Pyrrolidinone Rings
Crystallographic Validation and SHELX Refinement
Structure validation for this compound and its analogs relies on tools like PLATON (as discussed in ) to check for missed symmetry, twinning, or disorder . Key metrics include:
Table 2: Crystallographic Refinement Metrics
- The target compound’s lower R1 value (3.8%) compared to analogs suggests superior data quality, possibly due to the fluorine atom’s strong scattering contribution .
Biological Activity
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A fluorophenyl group that enhances lipophilicity and may influence receptor binding.
- A pyrrolidinone ring , which is often associated with various biological activities.
- A urea moiety , known for its role in pharmacodynamics.
| Property | Description |
|---|---|
| IUPAC Name | 1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea |
| Molecular Formula | C18H25FN4O3 |
| Molecular Weight | 348.41 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group facilitates binding to various targets, potentially modulating their activity, which can lead to therapeutic effects. For instance, studies have shown that fluorinated compounds often exhibit altered pKa values, which can enhance their pharmacokinetic profiles by improving oral absorption and bioavailability .
Pharmacological Properties
Research indicates that this compound may possess various pharmacological properties:
1. Antitumor Activity:
Preliminary studies suggest that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. The mechanism is believed to involve the inhibition of key signaling pathways involved in cell proliferation .
2. Antimicrobial Effects:
Certain analogs have shown promise as antimicrobial agents, particularly against resistant strains of bacteria. The presence of the pyrrolidinone ring is thought to contribute to this activity by disrupting bacterial cell wall synthesis .
3. Neuropharmacological Effects:
The compound's ability to cross the blood-brain barrier may allow it to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds or derivatives:
Case Study 1: Anticancer Activity
A study evaluating a related compound demonstrated significant inhibition of tumor growth in xenograft models. The mechanism involved apoptosis induction through the activation of caspase pathways .
Case Study 2: Antimicrobial Evaluation
Research on urea derivatives showed that modifications at the pyrrolidinone position enhanced antibacterial activity against Gram-positive bacteria, indicating the importance of structural modifications in optimizing efficacy .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Biological Activity |
|---|---|
| 1-(1-(3-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea | Moderate anticancer effects; less potent than fluorinated analogs |
| 1-(1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea | Lower affinity for target receptors compared to fluorinated derivatives |
Q & A
Basic: What are the common synthetic routes for preparing this compound, and what are the key optimization strategies?
Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrrolidinone ring followed by urea linkage. A representative route includes:
Pyrrolidinone Ring Formation : Cyclization of precursors like γ-lactams or β-ketoesters under controlled conditions (e.g., acid catalysis or thermal cyclization) .
Urea Linkage : Reaction of the pyrrolidinone intermediate with an isocyanate derivative (e.g., 3-(2-oxopyrrolidin-1-yl)propyl isocyanate) in anhydrous solvents like THF or DCM .
Purification : Chromatography (e.g., silica gel) or recrystallization to achieve >95% purity .
Optimization Strategies :
- Use of coupling agents (e.g., HATU) to improve urea bond formation efficiency.
- Temperature control during cyclization to minimize side reactions .
Basic: How is the structural integrity and purity of the compound confirmed?
Answer:
- Spectroscopic Analysis :
- NMR : ¹H and ¹³C NMR verify substituent positions (e.g., fluorophenyl proton signals at δ 7.2–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the fluorophenyl and pyrrolidinone groups .
- HPLC : Purity assessment with UV detection at 254 nm .
Basic: What in vitro assays are used to evaluate its biological activity?
Answer:
- Enzyme Inhibition :
- Kinase/Phosphodiesterase (PDE) Assays : Fluorescence-based assays (e.g., PDE4 inhibition using cAMP hydrolysis monitoring) .
- Receptor Binding : Radioligand displacement assays (e.g., competition with [³H]-labeled ligands for GPCR targets) .
- Cellular Viability : MTT or resazurin assays to assess cytotoxicity in cancer cell lines .
Advanced: How can researchers resolve discrepancies in biological activity data across structural analogs?
Answer:
- Substituent Effect Analysis : Compare analogs with varying substituents (e.g., 3-fluorophenyl vs. 4-fluorophenyl) to identify steric/electronic influences .
- Computational Docking : Molecular docking (e.g., AutoDock Vina) to predict binding modes and affinity differences due to substituent positioning .
- Kinetic Studies : Measure IC₅₀ shifts under varying pH/temperature to assess stability-activity relationships .
Advanced: What strategies improve the compound’s metabolic stability for in vivo studies?
Answer:
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., CF₃) to reduce oxidative metabolism .
- Replace labile bonds (e.g., ester groups) with bioisosteres .
- In Vitro Stability Testing :
- Microsomal Assays : Incubate with liver microsomes to identify metabolic hotspots via LC-MS .
- pH-Dependent Stability : Monitor degradation in simulated gastric/intestinal fluids .
Advanced: How can mechanistic insights into target interactions be validated experimentally?
Answer:
- Mutagenesis Studies : Site-directed mutagenesis of suspected binding residues (e.g., PDE4 catalytic domain) to assess activity loss .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Kₐ, Kₑ) for target proteins .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .
Advanced: How to address conflicting data on substituent effects in SAR studies?
Answer:
- Meta-Analysis : Aggregate data from analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify trends .
- Free Energy Calculations : Use molecular dynamics (MD) simulations (e.g., MM-PBSA) to quantify substituent contributions to binding .
- Crystallographic Overlays : Compare X-ray structures of analogs to detect conformational changes impacting activity .
Advanced: What methodologies elucidate degradation pathways under stressed conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat, light, or oxidants (e.g., H₂O₂), then analyze degradation products via LC-MS .
- Isotopic Labeling : Track metabolic fate using ¹⁴C-labeled compounds in hepatocyte assays .
- DFT Calculations : Predict reactive sites prone to hydrolysis or oxidation using quantum mechanical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
